molecular formula C22H30N2O4 B12135207 Bis(2-methylpropyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Bis(2-methylpropyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Cat. No.: B12135207
M. Wt: 386.5 g/mol
InChI Key: KVPAMEMYQLETCL-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is widely studied for its various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with biological membranes and enzymes. It stabilizes cell membranes and enhances the activity of certain enzymes, leading to improved cellular function and protection against oxidative stress . The compound also affects calcium channels, which is why it is studied for cardiovascular applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen source in reductive amination and its potential antioxidant properties set it apart from other similar compounds .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H30N2O4/c1-13(2)11-27-21(25)18-15(5)24-16(6)19(22(26)28-12-14(3)4)20(18)17-8-7-9-23-10-17/h7-10,13-14,20,24H,11-12H2,1-6H3

InChI Key

KVPAMEMYQLETCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN=CC=C2)C(=O)OCC(C)C

Origin of Product

United States

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